An In-depth Technical Guide to 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid (CAS 250682-08-7)
An In-depth Technical Guide to 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid (CAS 250682-08-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid, a key intermediate in the synthesis of selective G protein-coupled bile acid receptor 1 (GPBAR1) agonists. We will delve into its chemical properties, a proposed synthetic route with mechanistic insights, its significance in medicinal chemistry, and potential applications in drug discovery.
Introduction: A Building Block for Modulating Metabolic and Inflammatory Pathways
3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid (CAS 250682-08-7) is a substituted aromatic carboxylic acid that has gained importance as a precursor for pharmacologically active molecules.[1] Its structure is characterized by a benzoic acid core with a morpholine ring at the 3-position and a trifluoromethyl group at the 5-position. This unique arrangement of functional groups makes it a valuable scaffold in medicinal chemistry, particularly for targeting GPBAR1, a receptor implicated in various metabolic and inflammatory diseases.[2] The trifluoromethyl group is known to enhance properties like metabolic stability and binding affinity, making it a desirable feature in modern drug design.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid is presented in the table below. These values are calculated based on its chemical structure and are essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 250682-08-7 | Patent CA2827718A1 |
| Molecular Formula | C₁₂H₁₂F₃NO₃ | Calculated |
| Molecular Weight | 275.23 g/mol | Calculated |
| IUPAC Name | 3-morpholin-4-yl-5-(trifluoromethyl)benzoic acid | |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol (predicted) |
Synthesis of 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid: A Proposed Route
While specific literature detailing the synthesis of 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid is limited, a highly plausible and efficient method involves a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[5][6][7]
The proposed synthesis starts from the commercially available 3-bromo-5-(trifluoromethyl)benzoic acid. The rationale for this starting material is the presence of a bromine atom, which is an excellent leaving group for cross-coupling reactions, and the desired trifluoromethyl group already in place.
Proposed Synthetic Workflow
Caption: Proposed Buchwald-Hartwig amination for the synthesis of the title compound.
Detailed Experimental Protocol (Proposed)
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand like XPhos (2-4 mol%).[7]
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Addition of Reagents: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 2.0-2.5 eq). The use of a strong base is crucial for the deprotonation of morpholine and the subsequent catalytic cycle. Add morpholine (1.2-1.5 eq) to the flask.
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Solvent and Reaction Conditions: Add anhydrous toluene as the solvent. The reaction mixture is then heated to reflux (typically 100-110 °C) and stirred for 6-24 hours, or until the starting material is consumed (monitored by TLC or LC-MS).
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Work-up: After cooling to room temperature, the reaction is quenched with water. The aqueous layer is acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to protonate the carboxylic acid.
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Extraction and Purification: The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.
Causality Behind Experimental Choices:
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Catalyst System: The choice of a palladium catalyst and a bulky electron-rich phosphine ligand like XPhos is critical for facilitating the reductive elimination step and achieving high yields in the Buchwald-Hartwig amination of aryl bromides.[7]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere to prevent catalyst deactivation.
-
Base: Sodium tert-butoxide is a strong, sterically hindered base that is effective in deprotonating the amine without competing as a nucleophile.
Biological Context and Mechanism of Action: A Precursor to GPBAR1 Agonists
The primary significance of 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid lies in its role as an intermediate for the synthesis of GPBAR1 agonists.[1] GPBAR1, also known as TGR5, is a G protein-coupled receptor that is activated by bile acids. It is expressed in various tissues, including the intestine, liver, and immune cells.[2]
Activation of GPBAR1 has been shown to have beneficial effects on glucose homeostasis, energy expenditure, and inflammation.[8] Therefore, GPBAR1 agonists are being investigated as potential therapeutics for a range of conditions including type 2 diabetes, obesity, and inflammatory bowel disease.[2][9]
GPBAR1 Signaling Pathway
Caption: Simplified GPBAR1 signaling pathway.
The morpholine moiety in the target molecule is a common feature in many bioactive compounds and can improve pharmacokinetic properties. The trifluoromethyl group, as mentioned, enhances metabolic stability and can increase the potency of the final drug molecule through favorable interactions with the receptor's binding pocket.[10]
Potential Research Applications and Experimental Workflows
Given its role as a precursor, 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid is of significant interest for:
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Lead Optimization: Serving as a starting point for the synthesis of novel GPBAR1 agonists with improved potency, selectivity, and pharmacokinetic profiles.
-
Structure-Activity Relationship (SAR) Studies: Modification of the carboxylic acid, morpholine, or trifluoromethyl group can provide insights into the structural requirements for GPBAR1 activation.
-
Fragment-Based Drug Discovery: The core scaffold can be used as a fragment for screening against other relevant biological targets.
Experimental Workflow: Synthesis and Evaluation of a Novel GPBAR1 Agonist
Caption: Workflow for developing a novel GPBAR1 agonist from the title compound.
Conclusion
3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid is a strategically important chemical entity in the field of medicinal chemistry. While detailed public data on this specific compound is sparse, its structural features and its documented use as an intermediate for GPBAR1 agonists highlight its potential for the development of new therapies for metabolic and inflammatory diseases. The proposed synthetic route via Buchwald-Hartwig amination offers a reliable method for its preparation, enabling further research and development in this promising area.
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Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - MDPI. Available at: [Link]
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Supporting Information. Available at: [Link]
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(Image credit: Generated by author)